1-(3-Methylphenyl)cyclobutanecarboxylic acid
Overview
Description
1-(3-Methylphenyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis . This compound is used as a reactant in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .
Molecular Structure Analysis
The molecular weight of this compound is 190.24 . The InChI code for this compound is 1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 103.33°C, and the predicted boiling point is approximately 334.6°C at 760 mmHg .Scientific Research Applications
Thermal and Photodimerization Reactions
Cyclobutane derivatives, like Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, have been shown to undergo dimerization under the influence of ultraviolet light and heat, demonstrating the potential for cyclobutane and its derivatives in synthesizing complex molecular structures through thermal and photochemical reactions (Davies et al., 1977).
Metathesis Polymerization
The ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes has been explored for producing polymers with varying stereochemistry and regiochemistry, indicating the utility of cyclobutane derivatives in polymer synthesis (Song et al., 2010).
Aggregation Pheromone Identification
Research on (+)-(1R,2S)-1-Methyl-2-(1-methylethenyl)cyclobutaneacetic acid from male plum curculios highlights the role of cyclobutane derivatives in the identification and synthesis of natural products, such as aggregation pheromones, offering insights into insect behavior and potential applications in pest management (Eller & Bartelt, 1996).
Coordination Polymers and Sensing Applications
The study of coordination polymers involving cyclobutane derivatives, such as the synthesis and photoinduced post-synthetic modifications of a Zn(II) coordination polymer, showcases the potential of these compounds in creating materials with selective luminescence sensing and dye adsorption properties (Hu et al., 2015).
Structural and Conformational Analysis
X-ray diffraction studies on cis-2-phenylcyclobutanecarboxylic acid and related compounds offer valuable information on the structural and conformational characteristics of cyclobutane derivatives, contributing to the understanding of their chemical behavior and reactivity (Reisner et al., 1983).
Safety and Hazards
The safety information for 1-(3-Methylphenyl)cyclobutanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07, and the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(3-methylphenyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYKVRECSNVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585518 | |
Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-32-4 | |
Record name | 1-(3-Methylphenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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